Cyclopropylboronic acid pinacol ester
Description
Cyclopropylboronic acid pinacol ester (CAS: 126689-01-8, molecular formula: C₉H₁₇BO₂) is a boronic ester widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to introduce cyclopropyl groups into complex molecules . Its pinacol ester moiety enhances solubility and stability compared to the parent boronic acid, making it a preferred reagent in pharmaceuticals, agrochemicals, and materials science . The cyclopropane ring confers conformational rigidity, a valuable feature in drug design for improving metabolic stability and target binding .
Synthetic methods for this compound include one-pot procedures starting from propargylic silyl ethers, leveraging hydroboration and cyclization steps to achieve diverse cyclopropyl derivatives (e.g., aromatic, aliphatic, spiro-substituted) in high efficiency . Its applications are exemplified in the synthesis of drug candidates like Wu81 and Wu136, where it facilitates cyclopropane incorporation via palladium-catalyzed couplings .
Properties
IUPAC Name |
2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBMQBPLWXTEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374127 | |
| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126689-01-8 | |
| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126689-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Scope
The process begins with hydroboration of the terminal alkyne, forming a zirconium-boron intermediate. Lewis acid activation of the silyl ether facilitates intramolecular cyclopropanation, yielding CBP with excellent stereocontrol. This method accommodates aromatic, aliphatic, and spiro-cyclopropane derivatives, with yields ranging from 65% to 85%. For example, para-methoxyaryl-substituted CBP is obtained in 78% yield, while aliphatic analogs require longer reaction times but achieve comparable efficiency.
Advantages and Limitations
-
Advantages :
-
Limitations :
Grignard Reagent-Mediated Synthesis
A patent by Li et al. (2012) outlines a Grignard-based route starting from cyclopropyl bromide. Cyclopropylmagnesium bromide is generated in situ and reacted with 1-substituted pinacol borates under controlled conditions (Scheme 1).
Procedural Details
-
Grignard Formation : Cyclopropyl bromide reacts with magnesium in tetrahydrofuran (THF) at room temperature.
-
Borylation : The Grignard reagent is added dropwise to 1-substituted pinacol borate (molar ratio 1.2:1.5).
-
Workup : The mixture is quenched with 5–15% aqueous HCl, oxidized, and extracted with ethyl acetate. Purification via distillation yields CBP with 70–75% purity.
Critical Analysis
-
Scalability : Suitable for large-scale production due to straightforward reagent handling.
-
Challenges :
The Matteson-Pasto rearrangement, referenced in VulcanChem’s product documentation, converts dibromocyclopropanes to CBP via boron insertion. This method is particularly effective for synthesizing racemic trans-1-cyclopropyl-cyclopropyl-2-boronic acid pinacol ester (Fig. 2).
Key Steps
Performance Metrics
-
Yield : 60–75% for simple cyclopropanes.
-
Scope : Compatible with bicyclic and spirocyclic systems but struggles with electron-rich substrates.
Iridium-Catalyzed C–H Borylation
A 2024 study demonstrated iridium-catalyzed C–H borylation of cyclopropanes using B₂pin₂ (Fig. 3). The catalyst system [(η⁶-mesitylene)Ir(Bpin)₃/Me₂phen] activates cyclopropane C–H bonds, enabling direct borylation at room temperature.
Experimental Highlights
Comparative Efficiency
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| Bromocyclopropane | 81 | 18 |
| Dicyclopropyl ketone | 96 | 12 |
| Cyanocyclopropane | 76 | 24 |
This method excels in functional group tolerance but requires expensive iridium catalysts.
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
Table 2: Physical Properties Across Sources
Chemical Reactions Analysis
Types of Reactions
Cyclopropylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Dehydrating Agents: Used in the synthesis of the compound to remove water and drive the reaction to completion.
Major Products Formed
Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Organoboron Compounds: Formed through hydroboration reactions.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
Cyclopropylboronic acid pinacol ester is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction involves the coupling of aryl or vinyl halides with boronic esters in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds. The cyclopropyl group enhances the stability and reactivity of the compound, allowing for more efficient synthesis of complex organic molecules .
Hydroboration Reactions
The compound can also participate in hydroboration reactions with alkenes and alkynes. In these reactions, it acts as a hydroborating agent under the influence of transition metal catalysts. This application is crucial for synthesizing organoboron compounds that serve as intermediates in further chemical transformations.
Medicinal Chemistry
Pharmaceutical Development
In medicinal chemistry, this compound is instrumental in developing biologically active compounds. Its ability to introduce cyclopropyl groups into drug candidates is significant due to the unique pharmacological properties associated with cyclopropyl-containing molecules. For example, it has been used in synthesizing inhibitors for various biological targets, including enzymes involved in disease pathways .
Case Study: FLAP Inhibitors
One notable application is its role in synthesizing inhibitors for 5-lipoxygenase activating protein (FLAP). The cyclopropyl group enhances the binding affinity of these inhibitors to their targets, demonstrating the compound's utility in drug design .
Material Science
Advanced Materials Preparation
this compound is also employed in material science for creating advanced materials with specific properties. Its reactivity allows for the modification of polymers and other materials, leading to innovative applications in electronics and nanotechnology .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves reacting cyclopropylboronic acid with pinacol under dehydrating conditions. The reaction is often conducted at elevated temperatures (around 90°C) for optimal yield and purity. In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability .
Mechanism of Action
The mechanism of action of Cyclopropylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Solubility and Stability
Cyclopropylboronic acid pinacol ester exhibits superior solubility in organic solvents compared to its boronic acid counterpart, a trend observed across pinacol esters. For example:
- Phenylboronic acid pinacol ester shows higher solubility in chloroform and ketones than phenylboronic acid, with minimal variation across solvents .
- Azaesters (e.g., phenylboronic acid azaester) display significant solubility differences between solvents, with chloroform being optimal .
| Compound | Solubility in Chloroform | Solubility in Hydrocarbons |
|---|---|---|
| Cyclopropylboronic acid | Low | Very low |
| Cyclopropyl pinacol ester | High | Moderate |
| Phenylboronic acid | Moderate | Very low |
| Phenyl pinacol ester | High | Low |
Data adapted from phenylboronic acid studies .
Reactivity in Radical and Coupling Reactions
- Cyclobutylboronic esters: Unlike cyclopropyl derivatives, cyclobutylboronic esters exhibit lower ring strain, enabling consecutive radical additions (e.g., with xanthates) to form 1,2- and 1,3-disubstituted products.
- Alkenylboronic esters : Vinyl and substituted alkenylboronic esters (e.g., 1-propenylboronic ester) undergo nickel-catalyzed cyclopropanation to yield spirocyclic products, but β-substituted analogs require precise stereochemical control for diastereoselectivity . This compound simplifies such syntheses by directly introducing pre-formed cyclopropane rings .
Electronic and Steric Effects
- Pyridinium boronic esters : The pinacol ester group enhances Lewis acidity in pyridinium boronic acids, strengthening cation-π interactions. This compound similarly benefits from electron-deficient boron centers, improving reactivity in cross-couplings .
- Arylboronic esters (e.g., 4-cyclopropylphenyl pinacol ester): Bulkier substituents increase steric hindrance, reducing coupling efficiency compared to smaller cyclopropyl derivatives .
Biological Activity
Cyclopropylboronic acid pinacol ester (CAS Number: 126689-01-8) is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a cyclopropane ring and a boronic ester functional group, exhibits versatile reactivity in organic synthesis and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇BO₂ |
| Molecular Weight | 168.04 g/mol |
| Boiling Point | 146 °C |
| Flash Point | 40 °C |
| Density | 0.93 g/cm³ (20 °C) |
This compound is known for its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is essential for synthesizing complex organic molecules .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of boronic acids and their derivatives, including this compound. Boronic acids have been shown to inhibit proteasomes, which are critical for protein degradation in cancer cells. For instance, the drug bortezomib, a boronic acid derivative, is used in treating multiple myeloma by targeting the proteasome pathway .
This compound can modify the selectivity and efficacy of existing anticancer agents through structural modifications, enhancing their pharmacokinetic properties .
Antibacterial and Antiviral Properties
Boronic acids have also demonstrated antibacterial and antiviral activities. This compound has been utilized as a cyclopropylating reagent in the synthesis of compounds that inhibit bacterial enzymes . The mechanism often involves the formation of boron-oxygen bonds that interact with bacterial proteins, disrupting their function.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : Propargylic silyl ethers are used as starting materials.
- Hydroboration : Terminal acetylenes undergo hydroboration using Schwartz's Reagent.
- Cyclization : The addition of further reagents facilitates cyclization to form the cyclopropyl ring.
- Formation of Boronate Ester : The final step involves the reaction with pinacol to yield the desired boronate ester .
This method allows for the efficient production of various substituted cyclopropyl boronic acid pinacol esters that can be further modified for biological applications.
Case Study 1: Synthesis and Application in Medicinal Chemistry
A study focused on synthesizing this compound from propargylic alcohols demonstrated its utility in creating complex drug-like scaffolds. The synthesized compounds were tested for their ability to inhibit specific cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Case Study 2: Antimicrobial Activity Evaluation
In another study, this compound was evaluated for its antimicrobial properties against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential role as a lead compound for developing new antibiotics .
Q & A
Q. What are the standard protocols for synthesizing cyclopropylboronic acid pinacol ester?
this compound is typically synthesized via decarboxylative borylation of carboxylic acids. A method involves activating the carboxylic acid as an N-hydroxyphthalimide ester, followed by visible-light irradiation in the presence of bis(catecholato)diboron. This metal-free, radical-based process proceeds at room temperature and tolerates primary, secondary, and tertiary alkyl acids . Alternative routes include Suzuki-Miyaura cross-coupling using palladium catalysts with aryl/vinyl tosylates or mesylates, though alkyl substrates may require optimization due to reduced efficiency .
Q. How does solubility impact experimental design with this compound?
The pinacol ester moiety improves solubility compared to the parent boronic acid. For phenylboronic acid derivatives, pinacol esters exhibit moderate solubility in chloroform, acetone, and ethers, but low solubility in hydrocarbons (e.g., methylcyclohexane). Solvent selection should prioritize chloroform or ketones for homogeneous reactions, verified via dynamic solubility testing . Pre-dissolving the ester in a compatible solvent before adding to reaction mixtures minimizes precipitation issues.
Q. What spectroscopic techniques confirm the identity and purity of this compound?
Key methods include:
- NMR : B NMR signals near 30–35 ppm confirm boronate ester formation. H and C NMR identify cyclopropane protons (δ ~0.5–1.5 ppm) and pinacol methyl groups (δ ~1.0–1.3 ppm) .
- UV-vis : Monitoring reactions with HO reveals shifts in λmax (e.g., 290 nm to 405 nm for 4-nitrophenyl derivatives), indicating ester decomposition .
- FT-IR/Raman : B-O stretching vibrations (~1350–1400 cm) and cyclopropane ring vibrations (~800–1000 cm^{-1) are diagnostic .
Q. What storage conditions ensure stability?
Store at 0–6°C in airtight containers to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the boronate ester .
Advanced Research Questions
Q. How do substrate steric effects influence nickel-catalyzed cyclopropanation with alkenylboronic esters?
Nickel catalysts tolerate β-substituted alkenylboronic esters (e.g., E-alkenes) with excellent diastereoselectivity (>20:1 dr) but fail with trisubstituted alkenes due to steric hindrance. For example, 1-cyclohexenylboronic ester pinacol ester does not react, while α-substituted esters (e.g., tertiary benzylic) proceed in good yields. Stereospecificity is modest for Z-alkenes (32:68 trans/cis ratio), suggesting competing pathways or incomplete geometric control .
Q. Why do cyclopropylboronic acid pinacol esters underperform in S-cyclopropylation reactions compared to other boronates?
In copper-promoted S-cyclopropylation of thiophenols, the pinacol ester fails to yield desired products, producing diaryl disulfides instead. This contrasts with cyclopropylboronic acid (25% yield) and MIDA esters (96% yield), likely due to slower transmetalation kinetics or steric hindrance from the pinacol ligand . Optimizing ligands or switching to more reactive boronates (e.g., MIDA) is recommended.
Q. What mechanistic insights explain stereochemical outcomes in radical-based borylation?
Photoinduced decarboxylative borylation proceeds via a radical chain mechanism. Initiation generates a boryl radical from the diboron reagent, which abstracts a hydrogen atom from the N-hydroxyphthalimide ester. The resulting alkyl radical combines with a second boryl radical to form the boronate ester. Computational studies (DFT) support this pathway and predict regioselectivity in complex substrates .
Q. How can computational modeling aid in predicting reactivity?
Density functional theory (DFT) calculates bond dissociation energies (BDEs) for boronate esters, guiding predictions of stability under reaction conditions. For example, cyclopropane ring strain (≈27 kcal/mol) and boronate Lewis acidity (enhanced by pinacol coordination) influence cation-π interactions in fluorescence-based assays .
Q. What strategies mitigate diastereoselectivity challenges in cyclopropanation?
For Z-alkenylboronic esters, syndiastereomer formation is favored but with poor trans/cis ratios. Using chiral nickel catalysts or additives (e.g., Lewis acids) may improve selectivity. Alternatively, post-reduction functionalization (e.g., hydrogenolysis) can invert stereochemistry .
Q. How do reaction conditions affect boronate ester stability in aqueous media?
Hydrolysis kinetics vary with pH and oxidants. For 4-nitrophenylboronic acid pinacol ester, HO accelerates decomposition (t1/2 <1 hr at pH 7.27), monitored by UV-vis at 405 nm. Buffering near neutral pH and minimizing aqueous exposure during workup preserves integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
